

Cog 133 TFA: A Technical Guide for Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cog 133 TFA is a synthetic peptide fragment derived from human Apolipoprotein E (ApoE). Specifically, it represents the amino acid sequence 133-149 of the ApoE protein. As an ApoE mimetic, Cog 133 TFA has garnered significant interest in the field of neuroscience for its potent anti-inflammatory and neuroprotective properties. This technical guide provides an indepth overview of Cog 133 TFA, including its mechanisms of action, quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of Cog 133 TFA in neurological disorders.

Physicochemical Properties



Property	Value	Source
Molecular Formula	C99H182F3N37O21	[1]
Molecular Weight	2283.78 g/mol	[2]
Amino Acid Sequence	Ac-Leu-Arg-Val-Arg-Leu-Ala- Ser-His-Leu-Arg-Lys-Leu-Arg- Lys-Arg-Leu-Leu-NH2	[3]
Purity	≥95%	[3]
Appearance	Solid	[1]

Mechanism of Action

Cog 133 TFA exerts its biological effects through a dual mechanism of action:

- Low-Density Lipoprotein (LDL) Receptor Competition: Cog 133 TFA competes with the
 native ApoE holoprotein for binding to members of the LDL receptor family, including the LDL
 receptor (LDLR) and the LDL receptor-related protein 1 (LRP1).[4][5] This interaction is
 crucial for its anti-inflammatory and neuroprotective effects.
- Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Cog 133 TFA acts as an antagonist
 of the α7 nicotinic acetylcholine receptor (nAChR).[4] This antagonism contributes to its
 modulation of neuroinflammation and excitotoxicity.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy and properties of **Cog 133 TFA**.

In Vitro Efficacy



Parameter	Value	Assay System	Reference
IC₅o (nAChR Antagonism)	445 nM	Xenopus oocytes expressing nAChRs	[4]
IC₅₀ (nAChR Antagonism)	720 nM	Xenopus oocytes expressing α7 nAChRs	[2][3]

In Vivo Efficacy and Dosing

Animal Model	Dosing Regimen	Key Findings	Reference
5-Fluorouracil-induced Intestinal Mucositis (Mice)	0.3, 1, and 3 μM, twice daily i.p. for 4 days	Reduced intestinal inflammation and improved crypt architecture.	[6]
Closed Head Injury (Mice)	203 and 406 μg/kg	Decreased hippocampal neuronal degeneration and improved performance in the Morris water maze.	[2]
Experimental Autoimmune Encephalomyelitis (EAE) (Mice)	1 mg/kg	Delayed disease onset and reduced disease severity.	[2]
LPS-induced Neuroinflammation (Mice)	Not specified	Reduced brain levels of TNF-α and IL-6.	[2]
Pulmonary Fibrosis (Mice)	1 mg/kg, intratracheal, every other day for 4 weeks	Impaired the resolution of pulmonary fibrosis.	[4]

Signaling Pathways

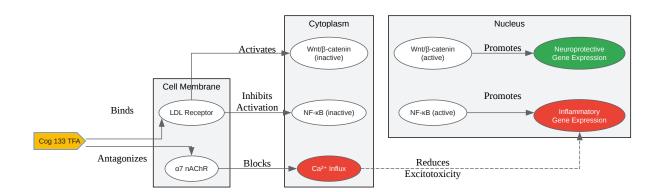




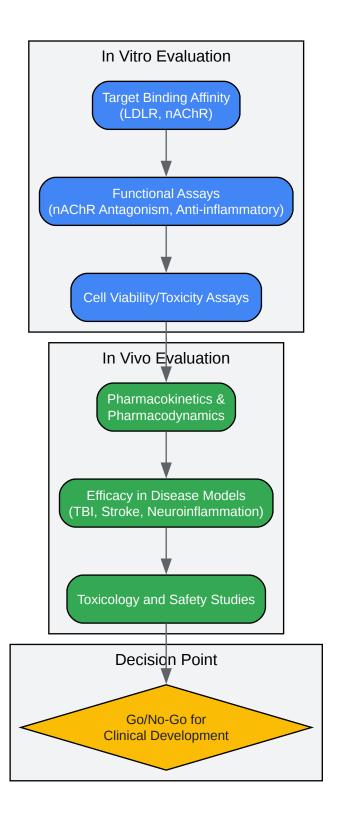


Cog 133 TFA modulates several key signaling pathways implicated in inflammation and neuronal survival. The following diagrams illustrate these pathways.









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